
2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenoxy group and a thioether linkage to an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated phenol reacts with a halogenated pyrimidine.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Esterification: Finally, the ethyl acetate moiety is introduced through an esterification reaction involving acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
作用機序
The mechanism of action of 2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, while the thioether linkage may facilitate its cellular uptake. The pyrimidine ring can interact with nucleic acids or proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-((6-(4-Chlorophenoxy)pyrimidin-4-yl)thio)ethyl acetate
- 2-((6-(4-Bromophenoxy)pyrimidin-4-yl)thio)ethyl acetate
- 2-((6-(4-Methylphenoxy)pyrimidin-4-yl)thio)ethyl acetate
Uniqueness
2-((6-(4-Fluorophenoxy)pyrimidin-4-yl)thio)ethyl acetate is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H13FN2O3S |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
2-[6-(4-fluorophenoxy)pyrimidin-4-yl]sulfanylethyl acetate |
InChI |
InChI=1S/C14H13FN2O3S/c1-10(18)19-6-7-21-14-8-13(16-9-17-14)20-12-4-2-11(15)3-5-12/h2-5,8-9H,6-7H2,1H3 |
InChIキー |
UJRIBOINHSAUNX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCSC1=NC=NC(=C1)OC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


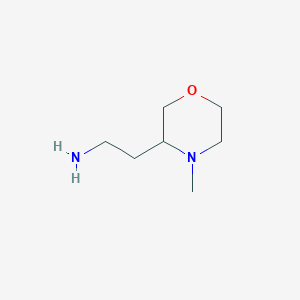
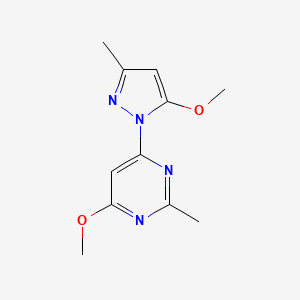
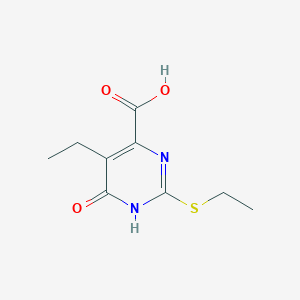
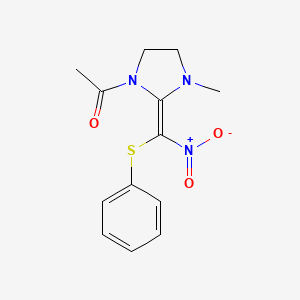
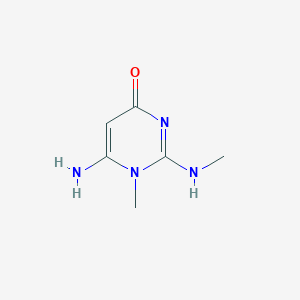
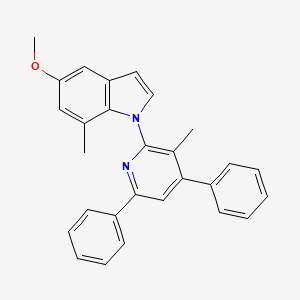
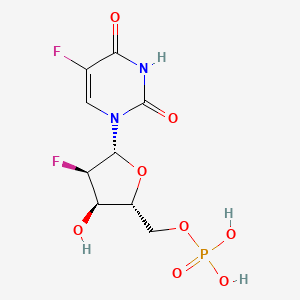
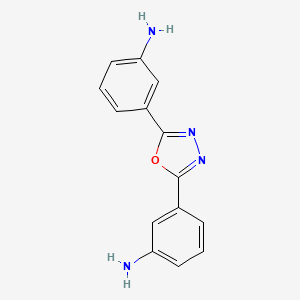

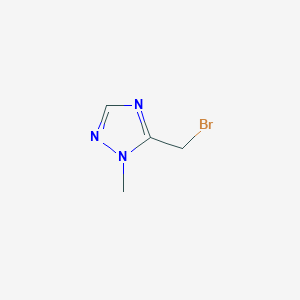
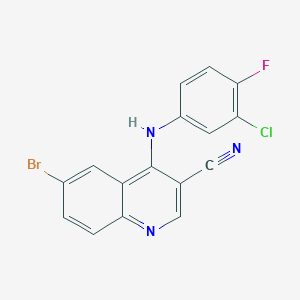

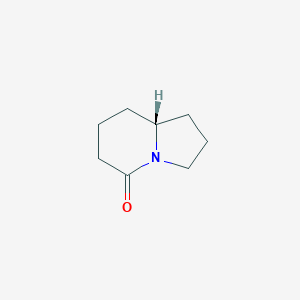
![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)
